molecular formula C7H4F3N3O B1376991 1-Azido-4-(trifluoromethoxy)benzene CAS No. 876012-82-7

1-Azido-4-(trifluoromethoxy)benzene

Cat. No.: B1376991
CAS No.: 876012-82-7
M. Wt: 203.12 g/mol
InChI Key: VECUNMGIOMEKNV-UHFFFAOYSA-N
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Description

1-Azido-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4F3N3O. It is characterized by the presence of an azido group (-N3) and a trifluoromethoxy group (-OCF3) attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Mechanism of Action

Target of Action

The primary targets of 1-Azido-4-(trifluoromethoxy)benzene are matrix metalloproteases (MMPs), specifically MMP-7 and MMP-13 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling and disease progression in conditions such as cancer and arthritis.

Mode of Action

This compound interacts with its targets, the MMPs, by inhibiting their enzymatic activity . This is achieved through the formation of a covalent bond with the zinc ion in the active site of the MMPs, thereby preventing them from degrading extracellular matrix proteins.

Biochemical Pathways

The inhibition of MMPs by this compound affects various biochemical pathways. Primarily, it impacts the extracellular matrix degradation pathway. By inhibiting MMPs, the compound prevents the breakdown of extracellular matrix proteins, thereby disrupting tissue remodeling and potentially slowing disease progression in conditions where this process is dysregulated .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of MMP activity. This results in reduced degradation of extracellular matrix proteins, leading to changes in tissue structure and function. In the context of diseases such as cancer and arthritis, this could potentially slow disease progression .

Biochemical Analysis

Biochemical Properties

1-Azido-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in click chemistry and bioorthogonal labeling. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can undergo cycloaddition reactions with alkynes to form stable triazole linkages. This interaction is highly specific and efficient, making this compound a useful tool for labeling and tracking biomolecules in complex biological systems .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in these pathways through click chemistry reactions. This compound can also impact gene expression by labeling nucleic acids, allowing researchers to study transcriptional and translational processes. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux .

Molecular Mechanism

The molecular mechanism of this compound involves its azido group, which can form covalent bonds with alkyne-containing biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living cells. The resulting triazole linkage is stable and does not interfere with the function of the labeled biomolecule, allowing for precise tracking and analysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light. Prolonged exposure to light or heat can lead to its degradation, reducing its effectiveness in biochemical applications. Long-term studies have shown that this compound can maintain its labeling efficiency and specificity over extended periods, making it a reliable reagent for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively label biomolecules without causing significant toxicity or adverse effects. At high doses, it may exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s labeling efficiency plateaus beyond a certain concentration, indicating that optimal dosages should be carefully determined for each specific application .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its azido group can be metabolized by azide-reducing enzymes, leading to the formation of amines and other metabolites. These metabolic transformations can affect the compound’s labeling efficiency and specificity, highlighting the importance of understanding its metabolic fate in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transporters and binding proteins. Its trifluoromethoxy group can enhance its lipophilicity, facilitating its uptake and distribution in lipid-rich environments. The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, such as membranes and organelles .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles through interactions with targeting peptides or proteins. Its activity and function can be modulated by its localization, allowing researchers to study its effects in different cellular contexts .

Preparation Methods

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-bromo-4-(trifluoromethoxy)benzene, reacts with sodium azide (NaN3) under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Azido-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, reducing agents like LiAlH4, and catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Azido-4-(trifluoromethoxy)benzene can be compared with other azido-substituted benzene derivatives, such as:

    1-Azido-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.

    1-Azido-4-methoxybenzene: Contains a methoxy group (-OCH3) instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the combination of the azido and trifluoromethoxy groups, which confer distinct reactivity and stability, making it valuable in specialized applications .

Properties

IUPAC Name

1-azido-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-3-1-5(2-4-6)12-13-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECUNMGIOMEKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745985
Record name 1-Azido-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876012-82-7
Record name 1-Azido-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-(trifluoromethoxy) benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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